molecular formula C7H10Cl2F3N3 B13452454 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride

1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B13452454
M. Wt: 264.07 g/mol
InChI Key: RTFIVHYLFHDYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The dihydrochloride form indicates the presence of two hydrochloride molecules associated with the compound, enhancing its solubility and stability.

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride typically involves several steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 5-(trifluoromethyl)pyrimidine-2-carbaldehyde with ethylamine under controlled conditions. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C7H10Cl2F3N3

Molecular Weight

264.07 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C7H8F3N3.2ClH/c1-4(11)6-12-2-5(3-13-6)7(8,9)10;;/h2-4H,11H2,1H3;2*1H

InChI Key

RTFIVHYLFHDYEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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